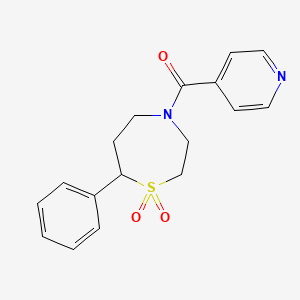

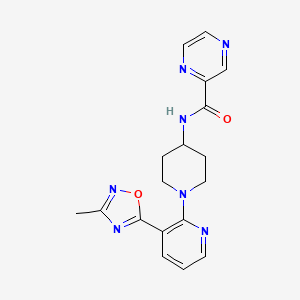

![molecular formula C18H19ClN2O3S B2833934 2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-30-0](/img/structure/B2833934.png)

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

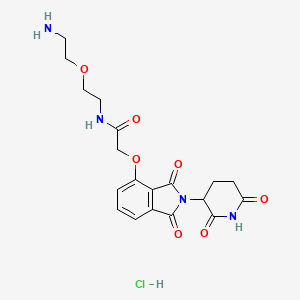

The compound “2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide” is a complex organic molecule. It contains a benzenecarboxamide core, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a methylsulfonyl group and a pyrrolidinyl group, which can potentially contribute to its chemical properties and biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzenecarboxamide core suggests aromaticity, while the methylsulfonyl and pyrrolidinyl groups may introduce steric hindrance and affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group in the benzenecarboxamide core might undergo hydrolysis under acidic or basic conditions . The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Metabolic Pathway Studies

The compound has been studied for its metabolic pathways and excretion in animal models. Yue et al. (2011) investigated the metabolism of GDC-0449 (2-Chloro-4-(Methylsulfonyl)-N-[4-(1-Pyrrolidinyl)Phenyl]Benzenecarboxamide, also known as Vismodegib) in rats and dogs. They found that it underwent extensive metabolism with major pathways being oxidation and phase II glucuronidation or sulfation. A significant portion of the administered dose was excreted in feces and urine, indicating a unique metabolic pathway involving pyridine ring opening (Yue et al., 2011).

Pharmacokinetics and Absorption

Wong et al. (2009) assessed the pharmacokinetics of GDC-0449, revealing insights into its absorption, distribution, metabolism, and excretion. This study provided detailed information on its oral bioavailability, protein binding, and influence on P450 enzymes, which are crucial for understanding the drug's behavior in biological systems (Wong et al., 2009).

Hedgehog Signaling Pathway Inhibition

Batty et al. (2012) focused on the pharmacology of Vismodegib, emphasizing its role as a Hedgehog pathway inhibitor. This pathway is crucial in the development of various cancers, making GDC-0449 a potential therapeutic agent for cancer treatment (Batty et al., 2012).

Oral Absorption and Biopharmaceutical Classification

Another study by Wong et al. (2010) investigated factors determining the pharmacokinetics of GDC-0449 in dogs, using preclinical studies and physiologically based pharmacokinetic modeling. This research provides insights into the interplay between drug dissolution, solubility, and intestinal membrane permeation, contributing to the understanding of its oral absorption profile (Wong et al., 2010).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-methylsulfonyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-25(23,24)15-8-9-16(17(19)12-15)18(22)20-13-4-6-14(7-5-13)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPRQWUAUXARPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

methanethione](/img/structure/B2833872.png)